REACTION_CXSMILES
|
C[CH2:2][CH:3]([C:5]1[C:10]([O:11]C(NC)=O)=[CH:9][CH:8]=[CH:7][CH:6]=1)C.C=CC1C=CC=CC=1.C([O:32][O:33][C:34](=[O:41])C1C=CC=CC=1)(=O)C1C=CC=CC=1.O=O>CO>[CH2:2]=[CH:3][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:34]([O:33][O-:32])(=[O:41])[O-:11]
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
CCC(C)C1=CC=CC=C1OC(=O)NC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed by fusion
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
CUSTOM
|
Details
|
The white solid consequently formed
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under a vacuum
|
Type
|
CUSTOM
|
Details
|
The product consequently obtained
|
Type
|
CUSTOM
|
Details
|
a characteristic absorption by benzene ring
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(=O)O[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |